3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Overview
Description
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound. It belongs to the category of chlorinated and fluorinated aryl ketones. This compound has gained attention in various fields due to its unique structural properties and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride, starting materials such as 3',4'-dichloroacetophenone and difluoromethoxy chloride are commonly used. A typical synthetic route involves a chlorination reaction of the acetophenone derivative with difluoromethoxy chloride under controlled conditions. The reaction often requires an anhydrous environment and the presence of a catalyst, such as aluminum chloride or ferric chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar principles. The process might involve continuous flow reactors to manage the reaction exothermicity and improve yield. Advanced purification techniques, like recrystallization or chromatography, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is known to undergo several types of reactions:
Substitution Reactions: Due to the presence of chlorine atoms, nucleophilic substitution is a common reaction.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can undergo further oxidation to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used.
Reduction: Conditions involve solvents like ethanol or tetrahydrofuran, with the addition of reducing agents.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
Depending on the reaction type, the major products can vary:
Substitution Reactions: Products with varied substituents replacing chlorine atoms.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids or ester derivatives.
Scientific Research Applications
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use as a biochemical probe due to its reactive ketone group.
Medicine: Explored for pharmaceutical applications, particularly in the design of enzyme inhibitors.
Industry: Used in the development of agrochemicals and materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride exerts its effects is primarily through its reactive ketone group. This group can form covalent bonds with nucleophilic sites in enzymes or other biomolecules, leading to inhibition or modification of their function. The molecular targets often involve active site cysteines or serines in enzymes, which react with the carbonyl group of the compound.
Comparison with Similar Compounds
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is compared with other chlorinated and fluorinated aryl ketones:
3',4'-Dichloroacetophenone: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
2',4'-Dichloro-3'-(difluoromethoxy)acetophenone: Differs in the positioning of chlorine atoms, leading to different reactivity and biological activity.
4-Chloro-2'-(difluoromethoxy)acetophenone: Similar reactivity but different steric and electronic properties due to the absence of one chlorine atom.
This compound's unique structural features, such as the combination of chlorine and difluoromethoxy substituents, contribute to its distinct reactivity and applications, setting it apart from similar compounds.
Biological Activity
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the chlorination of phenacyl chloride derivatives, followed by the introduction of difluoromethoxy groups. The chemical structure can be represented as follows:
This compound features two chlorine atoms and a difluoromethoxy group attached to the aromatic ring, which influences its reactivity and biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The compound's activity is attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis, making it a candidate for further development in antibiotic therapies .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. In vitro studies have tested its efficacy against common fungal pathogens. The results are summarized in the following table:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 4 |
Aspergillus niger | 16 |
Cryptococcus neoformans | 8 |
The antifungal mechanism appears to involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Case Study 1: Antimicrobial Efficacy
A recent study published in the Global Journal of Science Frontier Research investigated the antimicrobial efficacy of various phenacyl derivatives, including this compound. The study highlighted that modifications on the phenacyl moiety significantly affected antimicrobial potency. The presence of chlorine substituents was found to enhance activity against both Gram-positive and Gram-negative bacteria, while difluoromethoxy groups contributed to improved solubility and bioavailability .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). The results indicated that this compound exhibited selective cytotoxicity:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 15 |
HT-29 | 20 |
MCF-7 | 25 |
The findings suggest that this compound may have potential applications in cancer therapy, warranting further exploration into its mechanisms of action and therapeutic index .
The biological activity of this compound can be attributed to multiple mechanisms:
- Disruption of Membrane Integrity : The compound interacts with lipid membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress within microbial cells, leading to apoptosis or necrosis.
Properties
IUPAC Name |
2-chloro-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-6(15)4-1-2-5(11)7(12)8(4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWLPXGUBTBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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